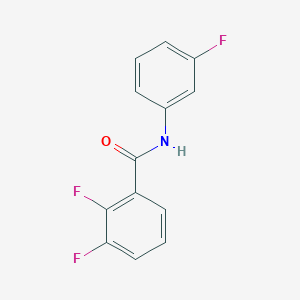
6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of the chromene ring.
Alkyne Addition: Addition of the 3-methylpent-1-yn-3-yl group to the chromene core.
Amidation: Formation of the carboxamide group at the 3-position of the chromene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group.
Reduction: Reduction reactions may target the carbonyl group in the chromene ring.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, chromene derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
- N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide
- 2-oxo-2H-chromene-3-carboxamide derivatives
Uniqueness
The unique combination of bromine atoms, the alkyne group, and the carboxamide moiety in 6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H13Br2NO3 |
|---|---|
Peso molecular |
427.09 g/mol |
Nombre IUPAC |
6,8-dibromo-N-(3-methylpent-1-yn-3-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H13Br2NO3/c1-4-16(3,5-2)19-14(20)11-7-9-6-10(17)8-12(18)13(9)22-15(11)21/h1,6-8H,5H2,2-3H3,(H,19,20) |
Clave InChI |
LFMCBPHWKPJWDD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-thia-1-azatetracyclo[8.8.0.02,7.011,16]octadeca-2(7),11,13,15-tetraene-6,8-dione](/img/structure/B15006621.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15006634.png)
![(2,4-Dimethoxy-3-methyl-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B15006635.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide](/img/structure/B15006638.png)
![Propionic acid, 2-acetylamino-3,3,3-trifluoro-2-[(tetrahydrofuran-2-ylmethyl)amino]-, methyl ester](/img/structure/B15006643.png)
![(4E)-1-(3-chlorophenyl)-4-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B15006644.png)
![N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B15006647.png)
![methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate](/img/structure/B15006650.png)
![3'-Ethyl 4,5-dimethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate](/img/structure/B15006659.png)
![2-{[(4-Amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B15006663.png)
![2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15006667.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15006668.png)

![3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B15006690.png)
